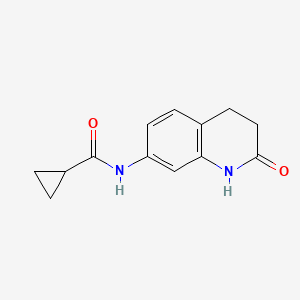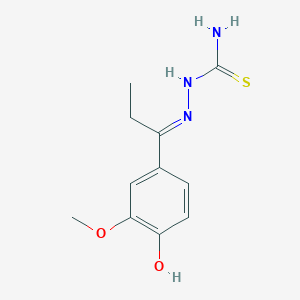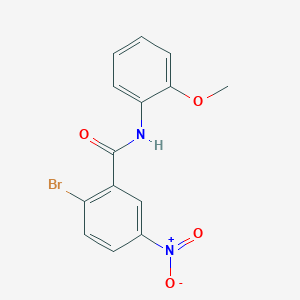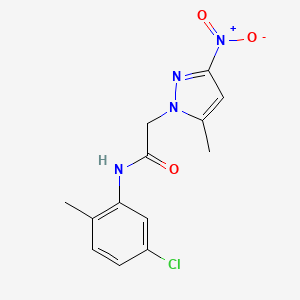
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide, also known as OTQCP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OTQCP is a cyclic amide derivative of quinoline, which is a heterocyclic compound that exhibits a broad range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide involves the inhibition of the proteasome, which is a complex cellular machinery that plays a critical role in protein degradation and turnover. N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide binds to the active site of the proteasome and prevents it from degrading target proteins, thereby leading to the accumulation of misfolded and damaged proteins that ultimately induce cell death.
Biochemical and Physiological Effects:
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. Moreover, N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been found to modulate the expression of various genes and proteins that are involved in cancer progression, such as p53, Bcl-2, and cyclin D1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Moreover, N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide exhibits a high degree of selectivity towards cancer cells and has minimal toxicity towards normal cells. However, one of the major limitations of using N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
Several future directions can be explored for the development of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide as a potential anticancer agent. One of the potential directions is to optimize the synthesis method of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide to improve its yield and purity. Moreover, further studies can be conducted to elucidate the molecular mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide and its potential interactions with other cellular pathways. Additionally, the efficacy and safety of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide can be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent for cancer treatment.
Synthesemethoden
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide involves the reaction of 7-amino-1,2,3,4-tetrahydroquinoline-2,3-dione with cyclopropanecarbonyl chloride in the presence of a base catalyst such as triethylamine. This reaction results in the formation of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-6-4-8-3-5-10(7-11(8)15-12)14-13(17)9-1-2-9/h3,5,7,9H,1-2,4,6H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQWWRQHWDKWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(CCC(=O)N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6075030.png)
![2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075044.png)
![11-(3,4-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6075055.png)

![2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)
![3-[2-(5-{3-oxo-3-[3-(1-piperidinylmethyl)-1-piperidinyl]propyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B6075062.png)
![4-[({4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6075069.png)

![ethyl 3-benzyl-1-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075091.png)



![2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)